2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine

Lipophilicity ADME Prediction Chromatography

2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine (CAS: 303049-75-4) is a chiral fluorinated secondary amine, characterized by a trifluoroethyl group linked to a 1-phenylethyl moiety. It contains a chiral center at the benzylic carbon, making it a racemic mixture unless otherwise specified.

Molecular Formula C10H12F3N
Molecular Weight 203.2 g/mol
CAS No. 303049-75-4
Cat. No. B1629457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine
CAS303049-75-4
Molecular FormulaC10H12F3N
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(F)(F)F
InChIInChI=1S/C10H12F3N/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3
InChIKeyOSMHFAPZPMZUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine (CAS 303049-75-4) for Asymmetric Synthesis and Chiral Resolution Procurement


2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine (CAS: 303049-75-4) is a chiral fluorinated secondary amine, characterized by a trifluoroethyl group linked to a 1-phenylethyl moiety . It contains a chiral center at the benzylic carbon, making it a racemic mixture unless otherwise specified [1]. Its primary use is as a chiral building block or resolving agent in asymmetric synthesis and pharmaceutical intermediate applications [2], where the trifluoroethyl group imparts distinct electronic and steric properties compared to non-fluorinated analogs.

Why 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine (CAS 303049-75-4) Cannot Be Replaced by Common Analogs


Simple in-class substitution of 2,2,2-trifluoro-N-(1-phenylethyl)ethanamine with structurally similar compounds, such as its 2-phenylethyl positional isomer (CAS 106241-19-4) or the achiral N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1), is not feasible for stereoselective applications. The specific substitution pattern on the benzylic carbon of CAS 303049-75-4 introduces a chiral center that is critical for diastereomeric or enantiomeric resolution, which the linear 2-phenylethyl isomer lacks . Furthermore, the direct N-aryl analog lacks the basic amine center necessary for forming salts and the flexible benzylic handle, fundamentally altering its reactivity profile in asymmetric transformations .

Quantitative Differentiation of 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine (CAS 303049-75-4) from Analogs


Structural and LogP Differences vs. 2-Phenylethyl Isomer (CAS 106241-19-4)

The substitution position of the phenyl group significantly alters the molecule's lipophilicity. The target compound (1-phenylethyl isomer) exhibits a higher calculated LogP (3.29) compared to its 2-phenylethyl isomer (CAS 106241-19-4), which has a reported LogP of 2.77 [1]. This difference of ~0.52 LogP units indicates a higher predicted lipid solubility, which directly impacts partitioning behavior in chromatographic separations and biomembrane permeability predictions.

Lipophilicity ADME Prediction Chromatography

Amine Basicity (pKa) Difference Relative to Parent 1-Phenylethylamine

The introduction of the strong electron-withdrawing trifluoroethyl group significantly reduces amine basicity. The target compound's predicted pKa is 6.15 [1], which is substantially lower than the predicted pKa of 9.04 for the parent 1-phenylethylamine [2]. This reduction by approximately three orders of magnitude in basicity alters its protonation state at physiological pH and impacts its suitability for acid-base extraction and salt formation.

Amine Basicity Salt Formation Extraction

Chiral Resolving Capability Lacking in 2-Phenylethyl Isomer

The target compound contains a chiral center at the benzylic position, which is crucial for applications in chiral recognition and asymmetric synthesis. Its positional isomer, 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine (CAS 106241-19-4), is achiral . The presence of this stereocenter allows CAS 303049-75-4 to be used as a chiral resolving agent or to induce diastereoselectivity in reactions, a function the 2-phenylethyl isomer cannot perform.

Chiral Resolution Asymmetric Synthesis Enantioselective Chromatography

Density Difference from Parent Amine and Implications for Formulation

Fluorination increases the molecular density. The target compound has a predicted density of 1.121 g/cm³ , which is greater than the density of its non-fluorinated parent 1-phenylethylamine (~0.95 g/cm³) [1]. This higher density reflects the increased molecular weight and altered intermolecular forces from the trifluoromethyl group, which can affect solvent miscibility and handling characteristics during scale-up.

Physicochemical Properties Formulation Material Handling

Procurement-Driven Application Scenarios for 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine (CAS 303049-75-4)


Asymmetric Synthesis and Chiral Building Block

This compound's chiral center and trifluoroethyl group are employed in asymmetric synthesis, particularly as a chiral auxiliary or for the preparation of optically active 1-substituted 2,2,2-trifluoroethylamines via chiral N,O-acetals and organolithium reagents [1][2]. Its ability to induce stereocontrol makes it a key building block for synthesizing enantiomerically enriched pharmaceuticals and agrochemicals.

Pharmaceutical Intermediate in Bupropion Analogs

The compound is noted as a pharmaceutical intermediate [1]. While not bupropion itself, its structural motif is related to aminoketone antidepressants [2], and it can serve as a key intermediate or structural analog in medicinal chemistry programs focused on this class of compounds.

Chiral Resolution and Analytical Chemistry

Given its chiral nature and amine functionality, this compound is valuable as a chiral resolving agent for the separation of racemic mixtures of carboxylic acids or other acidic compounds [1]. Its distinct LogP and pKa properties compared to non-fluorinated analogs also make it a useful standard or derivatization agent in chiral GC and HPLC method development.

Specialty Polymer and Material Science Synthesis

The combination of a chiral center and a trifluoromethyl group provides unique properties such as altered lipophilicity and electron density. This makes the compound suitable for the synthesis of advanced materials and specialty polymers where fluorinated side chains are required to modify surface properties or create chiral microenvironments [1].

Technical Documentation Hub

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